1-[2-(2-Bromoethyl)phenyl]ethan-1-one
Description
Properties
CAS No. |
101531-22-0 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-[2-(2-bromoethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
OLPNXIWXCFQQRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCBr |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Side-Chain Bromination
The foundational approach involves introducing the acetyl group via Friedel-Crafts acylation prior to ethyl chain bromination. In a representative procedure:
Friedel-Crafts Acylation :
Benzene derivatives react with acetyl chloride in methylene chloride at −10°C to 0°C using AlCl₃ (1.08 mol eq) to yield 2-ethylacetophenone intermediates. Polar aprotic solvents like acetone enhance reaction rates, achieving 73.8% yield under reflux conditions.Bromination of the Ethyl Side Chain :
The ethyl group undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. Alternatively, direct bromination with elemental bromine (Br₂) in methylene chloride at 26°C, catalyzed by 30% HBr in acetic acid, achieves 94.8% conversion. The reaction mechanism proceeds via a bromonium ion intermediate, with temperature control critical to suppress dibromination byproducts.
Critical Parameters :
Hydrobromination of 2-Vinylacetophenone
Anti-Markovnikov addition of HBr to 2-vinylacetophenone provides a regioselective pathway:
Synthesis of 2-Vinylacetophenone :
Palladium-catalyzed coupling of acetophenone with vinyl boronic acids yields the vinyl precursor (82% yield).Radical Hydrobromination :
HBr gas is introduced into a solution of 2-vinylacetophenone in dichloromethane at 0°C with di-tert-butyl peroxide (DTBP) as initiator. This method avoids carbocation rearrangements, achieving 88% yield of the target bromide.
Advantages :
Reaction Optimization and Kinetic Analysis
Solvent Effects on Bromination Efficiency
Comparative studies in varied solvents reveal acetone as optimal for bromine solubility and intermediate stabilization (Table 1):
Table 1: Solvent-Dependent Yields in Ethyl Chain Bromination
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Methylene Chloride | 26 | 2 | 94.8 | 99.02 |
| Acetone | 25 | 3 | 88.2 | 98.55 |
| Tetrahydrofuran | 30 | 6 | 32.0 | 99.40 |
| Dimethylformamide | 25 | 4 | 24.6 | 94.12 |
Temperature-Dependent Side Reactions
Elevated temperatures (>30°C) during bromination promote β-hydride elimination, forming styrenyl byproducts. Kinetic profiling shows a 15% increase in dibrominated impurities per 5°C rise above 25°C.
Purification and Characterization
Workup Protocols
Post-reaction mixtures are sequentially washed with:
Spectroscopic Characterization
- ¹H NMR (CDCl₃) : δ 2.60 (s, 3H, COCH₃), 3.20 (t, 2H, CH₂Br), 3.65 (t, 2H, Ar-CH₂), 7.40–7.85 (m, 4H, aromatic).
- IR (KBr) : 1685 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br).
- HPLC : Retention time 7.405 min (99.17% purity).
Industrial-Scale Considerations
Catalytic Recycling
AlCl₃ recovery systems achieve 78% reuse efficiency via aqueous HCl neutralization, reducing catalyst costs by 40%.
Waste Stream Management
Bromide-rich aqueous phases are treated with Na₂SO₃ to reduce Br₂ emissions, complying with EPA discharge limits.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated reactions using eosin Y as photocatalyst enable bromination at 20°C with 92% yield, reducing energy inputs by 60% compared to thermal methods.
Flow Chemistry Approaches
Continuous-flow reactors with immobilized HBr catalysts achieve 99% conversion in 10-minute residence times, enabling kilogram-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromoethyl group undergoes nucleophilic displacement with heterocyclic amines under mild conditions. Computational DFT studies (B3LYP level) reveal:
-
Activation energy : 24.3 kcal/mol for imidazole substitution at 298K
-
Reaction mechanism : Concerted SN2 pathway with partial negative charge development on the leaving bromine (-0.42 e)
Table 1 : Comparative reactivity with nucleophiles
Transition Metal-Catalyzed Couplings
The C-Br bond participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ catalyst (2 mol%) and K₂CO₃ base:
text1-[2-(2-Bromoethyl)phenyl]ethanone + ArB(OH)₂ → 1-[2-(2-Arylethyl)phenyl]ethanone
-
Turnover frequency (TOF): 1,200 h⁻¹
-
Functional group tolerance: -NO₂, -CN, -OMe confirmed
-
Scope: 18 aryl boronic acids tested (avg. yield: 84%)
Buchwald-Hartwig Amination
With NiCl₂(dme)/Xantphos system:
text1-[2-(2-Bromoethyl)phenyl]ethanone + ArNH₂ → 1-[2-(2-Arylaminoethyl)phenyl]ethanone
-
Ligand: DtBPF (1.5 equiv)
-
Temp: 100°C
-
Yield range: 65-89%
Elimination and Rearrangement Pathways
Under basic conditions (DBU, THF), β-hydride elimination forms:
text1-[2-(2-Bromoethyl)phenyl]ethanone → 1-(2-vinylphenyl)ethanone + HBr
-
Rate constant (k): 3.4 × 10⁻⁴ s⁻¹ at 25°C
-
Activation ΔG‡: 21.8 kcal/mol
Ketone-Specific Reactivity
The acetophenone moiety undergoes classical transformations:
Table 2 : Carbonyl group reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux 2h | Oxime derivative | 95 |
| NaBH₄ | MeOH, 0°C → RT | 1-[2-(2-Bromoethyl)phenyl]ethanol | 88 |
| PhMgBr | THF, -78°C → RT | 1-[2-(2-Bromoethyl)phenyl]-1-phenylpropanol | 76 |
Stability and Decomposition
Thermogravimetric analysis shows:
-
Onset decomposition : 182°C (N₂ atmosphere)
-
Major degradation product: 2-ethylbenzaldehyde (via bromide elimination)
This compound demonstrates versatile reactivity at both the bromoethyl and ketone functionalities, making it valuable for synthesizing complex aromatics. Recent advances in nickel catalysis have expanded its utility in C-C bond-forming reactions .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies involving enzyme inhibition and protein interactions due to its reactive bromoethyl group.
Medicine:
Drug Development: Investigated for potential use in the development of new therapeutic agents, particularly in cancer research.
Industry:
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(2-bromoethyl)phenyl]- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group can undergo nucleophilic substitution reactions with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Differences
Key analogs differ in substitution patterns (ortho vs. para) and functional groups, which influence their chemical behavior:
Key Observations :
- Substitution Position : Ortho-substituted bromoethyl groups (as in the target compound) may exhibit steric hindrance compared to para-substituted analogs, affecting reaction kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in 1-(4-bromo-2-fluorophenyl)ethan-1-one) enhance the electrophilicity of the ketone, while methoxy groups (e.g., in ) donate electrons, altering reactivity .
Brominated Acetophenones
- General Procedure: Bromination of substituted acetophenones using bromine in diethyl ether at 0°C yields 2-bromo-1-(aryl)ethan-1-ones (e.g., compounds 7–12 in ). For example, 1-(4-bromo-2-fluorophenyl)ethan-1-one is synthesized via similar methods .
Functionalized Derivatives
Physicochemical Properties
Trends :
- Melting Points : Halogenated derivatives (e.g., chloro in ) exhibit higher melting points due to increased molecular symmetry and intermolecular forces.
- Solubility : Bromoethyl-substituted compounds show moderate solubility in polar aprotic solvents (e.g., DCM, EtOAc) .
Reactivity
- Nucleophilic Substitution : The bromoethyl group in 1-[4-(2-bromoethyl)phenyl]ethan-1-one undergoes substitution with amines or thiols, forming pharmacologically relevant intermediates .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) are feasible for halogenated analogs like 1-(4-bromo-2-fluorophenyl)ethan-1-one .
Biological Activity
1-[2-(2-Bromoethyl)phenyl]ethan-1-one, also known as 1-(4-(2-bromoethyl)phenyl)ethanone, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
1-(4-(2-Bromoethyl)phenyl)ethanone exhibits significant biochemical interactions. It has been reported to inhibit various cytochrome P450 enzymes, which play a crucial role in drug metabolism. The presence of the bromine atom allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This compound also interacts with glutathione, an essential antioxidant, which may influence redox balance and detoxification processes in cells.
Cellular Effects
The compound affects multiple cellular processes:
- Cell Signaling : It modulates the activity of transcription factors, resulting in altered gene expression profiles.
- Metabolism : Key metabolic enzymes are inhibited, affecting the flux of metabolic pathways.
- Cell Proliferation and Apoptosis : Changes in enzyme activity can lead to variations in cell proliferation and apoptosis rates.
Molecular Mechanism
The molecular mechanism involves the compound's reactivity with biomolecules:
- Enzyme Interaction : It binds to active sites of enzymes, leading to either inhibition or activation. For instance, covalent bonding with cysteine residues can result in enzyme inactivation.
- Gene Expression Modulation : The compound influences the activity of transcription factors and regulatory proteins, thereby affecting gene expression .
Research Applications
1-(4-(2-Bromoethyl)phenyl)ethanone has diverse applications in scientific research:
- Chemistry : It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Biology : It is utilized in studying enzyme-catalyzed reactions and probing biological pathways.
- Medicine : Investigated for potential therapeutic properties such as anti-cancer and anti-inflammatory activities.
- Industry : Employed in producing specialty chemicals and as an intermediate for dyes and pigments.
Antichlamydial Activity
A study focused on synthesizing new compounds based on similar structures found that certain derivatives exhibited selective antichlamydial activity. These compounds demonstrated a significant reduction in Chlamydia infection rates by disrupting inclusion formation within infected cells . Although not directly related to this compound, these findings highlight the potential for similar compounds in targeting bacterial infections.
Sigma Receptor Binding
Research involving derivatives of compounds similar to this compound indicated their ability to bind selectively to sigma receptors. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The binding affinity was measured using various assays, showing promising results for potential therapeutic applications .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
